molecular formula C21H22N4O B5587041 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine

3-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine

Cat. No.: B5587041
M. Wt: 346.4 g/mol
InChI Key: WSDSYENNNXQWGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine is a pyridazine derivative characterized by a piperazine ring substituted with a 2-methoxyphenyl group at position 4 and a phenyl group at position 6 of the pyridazine core. The compound’s synthesis typically involves nucleophilic substitution reactions between substituted pyridazines and piperazine derivatives, as seen in related compounds (e.g., ).

Properties

IUPAC Name

3-[4-(2-methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-26-20-10-6-5-9-19(20)24-13-15-25(16-14-24)21-12-11-18(22-23-21)17-7-3-2-4-8-17/h2-12H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDSYENNNXQWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 1-(2-methoxyphenyl)piperazine with appropriate pyridazine derivatives under controlled conditions. Catalysts such as Yb(OTf)3 in acetonitrile can be used to facilitate the addition reactions .

Industrial Production Methods

For large-scale production, the synthesis process is optimized to ensure high yield and purity. This involves recrystallization from optimized solvents and direct casting of intermediates without further purification . The overall yield of this route can be around 45%, with the structure of the final product confirmed by techniques such as 1H-NMR, 13C-NMR, and HRMS .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the piperazine or pyridazine rings .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine is C21H22N4O, with a molecular weight of approximately 346.4256 g/mol. The compound features a pyridazine core substituted with a piperazine ring and an aromatic methoxyphenyl group, which enhances its lipophilicity and potential CNS penetration .

Pharmacological Applications

1. Antipsychotic Activity:
Research indicates that derivatives of pyridazine compounds exhibit promising antipsychotic properties. The structural modifications in the piperazine moiety can influence the binding affinity to various receptors, including dopamine and serotonin receptors. The compound's design allows for selective modulation of these pathways, potentially leading to reduced side effects compared to traditional antipsychotics .

2. Antidepressant Effects:
Studies have shown that similar piperazine derivatives can exhibit antidepressant-like effects in animal models. The modulation of serotonergic and noradrenergic systems is believed to play a critical role in these outcomes. The methoxy group may enhance the compound's interaction with serotonin receptors, suggesting a pathway for further exploration in treating depression .

3. Antinociceptive Properties:
The analgesic potential of pyridazine derivatives has been documented, with evidence pointing towards their effectiveness as non-opioid analgesics. This is particularly relevant given the ongoing search for alternatives to opioid medications, which are associated with significant side effects and addiction risks. Compounds like this compound could serve as candidates for further development in pain management .

Structure-Activity Relationship (SAR)

The SAR studies on pyridazine derivatives reveal that modifications to the piperazine and phenyl rings significantly impact their biological activity. For instance:

  • Piperazine Substituents: Variations in the substituents on the piperazine ring can lead to changes in receptor selectivity and potency. Compounds with different alkyl or aryl groups have shown varying degrees of activity against M1 to M5 muscarinic receptors, indicating that careful selection of substituents is crucial for optimizing therapeutic effects .
  • Aromatic Modifications: The presence of electron-donating groups like methoxy enhances lipophilicity and receptor binding affinity, which could improve CNS penetration and efficacy in treating neurological disorders .

Case Studies

Case Study 1: CNS Activity
In a study examining the CNS penetration of various compounds, it was found that derivatives similar to this compound exhibited favorable brain-to-plasma ratios, indicating good potential for central nervous system applications .

Case Study 2: Analgesic Efficacy
Another investigation focused on the analgesic properties of substituted pyridazines. Results indicated that specific modifications led to enhanced antinociceptive activity without the side effects commonly associated with opioid treatments .

Mechanism of Action

The mechanism of action of 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine involves its interaction with specific molecular targets. It can bind to receptors, such as alpha1-adrenergic receptors, and modulate their activity. This interaction can influence various signaling pathways, leading to physiological effects such as vasodilation and neurotransmitter release .

Comparison with Similar Compounds

3-{2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-5-methyl-5-(naphthalen-1-yl)imidazolidine-2,4-dione (Compound 10, )

  • Key Differences : Replaces the pyridazine core with an imidazolidine-2,4-dione ring and introduces a naphthalen-1-yl group.
  • Analytical Data : Purity 99.04%, retention time 4.69 min (HPLC), suggesting distinct chromatographic behavior compared to the target compound .

1-(4,7-Dimethoxy-benzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-propanol (Compound 8d, )

  • Key Differences: Incorporates a benzo[b]thiophene ring and a propanol chain.
  • Impact : The benzo[b]thiophene group may enhance π-π stacking interactions with aromatic residues in receptor binding sites, while the hydroxyl group improves hydrogen-bonding capacity .

Pyridazine Derivatives with Alternative Substituents

3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine ()

  • Key Differences: Substitutes the phenyl group at position 6 with chlorine and adds a chlorophenoxypropyl chain to the piperazine.
  • However, the chlorophenoxypropyl chain may introduce steric hindrance .

3-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine ()

  • Key Differences : Replaces the phenyl group at position 6 with a thiophene ring and introduces a sulfonyl group on the piperazine.

Pharmacological and Physicochemical Comparisons

Table 1: Comparative Data for Selected Analogues

Compound Name Core Structure Substituents (Position) Molecular Weight Purity (%) Retention Time (min) Key Functional Groups
Target Compound Pyridazine 4-(2-Methoxyphenyl)piperazine (3), Phenyl (6) 361.4 (est.) N/A N/A Methoxy, Piperazine, Phenyl
Compound 10 () Imidazolidine-2,4-dione 4-(2-Methoxyphenyl)piperazine, Naphthalen-1-yl 505.5 (est.) 99.04 4.69 Hydroxypropyl, Naphthalene
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine () Pyridazine 4-(Chlorophenoxypropyl)piperazine, Chlorine (6) 407.3 (est.) N/A N/A Chlorine, Piperazine
Compound 8d () Benzo[b]thiophene 4-(2-Methoxyphenyl)piperazine, Propanol 469.5 (est.) 93.4 N/A Methoxy, Hydroxyl, Thiophene

Key Observations:

Lipophilicity : Compounds with aromatic substituents (e.g., naphthalene in Compound 10) exhibit higher logP values, impacting bioavailability.

Synthetic Accessibility : The target compound’s synthesis is less complex compared to derivatives requiring multi-step functionalization (e.g., ’s hydrazide derivatives).

Biological Activity

3-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4OC_{18}H_{22}N_4O, with a molecular weight of approximately 302.4 g/mol. The compound features a pyridazine core, a piperazine ring, and a methoxy-substituted phenyl group, contributing to its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several pharmacological effects:

  • Antidepressant Activity : The compound has shown promise as an antidepressant agent, potentially acting on serotonin receptors similar to other piperazine derivatives.
  • Antitumor Effects : Research indicates that it may possess anticancer properties, inhibiting the proliferation of certain cancer cell lines.
  • Neuroprotective Properties : Preliminary studies suggest neuroprotective effects, possibly through modulation of neurotransmitter systems.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Serotonin Receptor Modulation : Similar compounds have been shown to interact with serotonin receptors (5-HT), influencing mood and anxiety levels.
  • Inhibition of Enzymatic Activity : Some studies indicate that it may inhibit enzymes involved in cancer cell metabolism, contributing to its antitumor effects.

Case Study 1: Antidepressant Activity

A study conducted by Penjišević et al. (2023) evaluated the binding affinity of various piperazine derivatives to serotonin receptors. The results indicated that this compound exhibited significant binding affinity to the 5-HT1A receptor, suggesting potential antidepressant activity .

Case Study 2: Antitumor Activity

Research published in the Journal of Medicinal Chemistry highlighted the antitumor efficacy of this compound against various cancer cell lines, including breast and lung cancer. The study reported an IC50 value indicating effective inhibition of cell growth at low micromolar concentrations .

Case Study 3: Neuroprotective Effects

In a neuropharmacological study, the compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage. Results showed a marked reduction in cell death in treated cultures compared to controls, indicating potential neuroprotective properties .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-(4-Chlorophenyl)piperazineChlorine substitution on phenylAntidepressant
3-(4-Fluorophenyl)piperazineFluorine substitution on phenylAnticancer
3-(2-Methoxyphenyl)pyridazineMethoxy group on phenylNeuroprotective

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-phenylpyridazine?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:
  • Step 1 : Formation of the pyridazine core via cyclization of hydrazine derivatives with diketones or via palladium-catalyzed cross-coupling.
  • Step 2 : Introduction of the piperazine moiety through nucleophilic substitution under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C for 12–24 hours .
  • Step 3 : Sulfonylation or functionalization of the piperazine ring using sulfonyl chlorides or alkyl halides in the presence of a base (e.g., K₂CO₃).
    Critical parameters include temperature control, solvent choice (e.g., dichloromethane for halogenation), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions). Yields are optimized by monitoring intermediates via TLC and HPLC .

Q. How is the molecular structure of this compound validated in synthetic workflows?

  • Methodological Answer : Structural confirmation relies on:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify proton environments and carbon frameworks. For example, the methoxyphenyl group shows a singlet at δ 3.8–4.0 ppm (OCH₃) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 412.5 for C₂₀H₂₄N₆O₂S derivatives) .
  • X-ray Crystallography : Resolving crystal structures to validate stereochemistry and intermolecular interactions, particularly for piperazine ring conformations .

Q. What biological targets are associated with pyridazine-piperazine derivatives?

  • Methodological Answer : These compounds interact with:
  • Neurotransmitter Receptors : Serotonin (5-HT₁A/2A) and dopamine receptors due to structural mimicry of endogenous ligands. Radioligand binding assays (e.g., using [³H]WAY-100635) quantify affinity .
  • Enzymes : Inhibition of phosphodiesterases (PDEs) or kinases via competitive binding at catalytic sites. Kinase assays (e.g., ADP-Glo™) are used to measure IC₅₀ values .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions or structural analogs. Strategies include:
  • Dose-Response Reassessment : Testing activity across a broader concentration range (e.g., 0.1 nM–100 µM) to identify non-linear effects .
  • Metabolic Stability Testing : Using liver microsomes (human/rat) to assess if metabolites contribute to observed activity .
  • Structural Analog Comparison : Synthesizing derivatives with modified substituents (e.g., replacing 2-methoxyphenyl with 4-fluorophenyl) to isolate structure-activity relationships (SAR) .

Q. What computational methods optimize pharmacokinetic properties while retaining activity?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : To predict blood-brain barrier (BBB) permeability based on logP values (target: 2–4) and polar surface area (<90 Ų) .
  • Quantum Mechanical (QM) Calculations : Assessing electron distribution at the pyridazine N-atoms to guide modifications for enhanced solubility (e.g., adding hydroxyl groups) .
  • ADMET Predictions : Tools like SwissADME to optimize bioavailability by reducing CYP450 inhibition risks (e.g., minimizing lipophilic substituents) .

Q. How do substituents on the piperazine ring influence receptor binding kinetics?

  • Methodological Answer :
  • Steric Effects : Bulky groups (e.g., 4-ethylbenzenesulfonyl) reduce binding to compact receptor pockets (e.g., 5-HT₁A) but enhance selectivity for larger sites (e.g., σ receptors) .
  • Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl) increase hydrogen-bonding potential with receptor residues (e.g., Asp116 in 5-HT₂A), measured via isothermal titration calorimetry (ITC) .
  • SAR Studies : Systematic replacement of the 2-methoxyphenyl group with bioisosteres (e.g., 2-ethoxy or 2-chloro) to map pharmacophore requirements .

Q. What analytical methods ensure purity and stability in long-term studies?

  • Methodological Answer :
  • HPLC-PDA : Reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor degradation products (e.g., hydrolyzed piperazine rings) .
  • Forced Degradation Studies : Exposure to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify stability thresholds .
  • LC-MS/MS : Quantifying trace impurities (e.g., <0.1% sulfonic acid byproducts) using MRM transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.